molecular formula C10H12O B1353393 (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol CAS No. 23357-45-1

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Cat. No.: B1353393
CAS No.: 23357-45-1
M. Wt: 148.2 g/mol
InChI Key: JAAJQSRLGAYGKZ-SNVBAGLBSA-N
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Description

®-(-)-1,2,3,4-Tetrahydro-1-naphthol is a chiral organic compound that belongs to the class of naphthols. It is characterized by its tetrahydronaphthalene structure, which consists of a naphthalene ring system that has been partially hydrogenated. This compound is notable for its optical activity, with the ®-enantiomer being the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1,2,3,4-Tetrahydro-1-naphthol typically involves the reduction of 1-tetralone. One common method is the asymmetric reduction using chiral catalysts or reagents to ensure the production of the ®-enantiomer. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane can yield high enantiomeric excess of the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-(-)-1,2,3,4-Tetrahydro-1-naphthol may involve catalytic hydrogenation processes. These processes are optimized for large-scale synthesis, ensuring high yield and purity. The choice of catalyst, reaction temperature, and pressure are critical parameters that influence the efficiency of the production.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1,2,3,4-Tetrahydro-1-naphthol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully hydrogenated naphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions on the naphthalene ring that are not hydrogenated.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

®-(-)-1,2,3,4-Tetrahydro-1-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and stereochemistry.

    Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which ®-(-)-1,2,3,4-Tetrahydro-1-naphthol exerts its effects is largely dependent on its interactions with other molecules. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing biological pathways. The molecular targets and pathways involved can vary widely depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: A non-hydrogenated analog with different reactivity and applications.

    2-Naphthol: Another naphthol isomer with distinct chemical properties.

    Tetralin: The fully hydrogenated analog of naphthalene, lacking the hydroxyl group.

Uniqueness

®-(-)-1,2,3,4-Tetrahydro-1-naphthol is unique due to its partial hydrogenation and chiral nature. This combination of features makes it particularly valuable in asymmetric synthesis and chiral resolution processes, setting it apart from its fully hydrogenated or non-hydrogenated counterparts.

Properties

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJQSRLGAYGKZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23357-45-1
Record name (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, 1-tetralone (0.4 mmol), ethanol (2 mL) and a solution of potassium hydroxide in ethanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 48 h under H2 (10 atm) at 0° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1,2,3,4-tetrahydro-1-naphthol was obtained and the ee value (ee=99.7%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
1.9 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
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(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
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Reactant of Route 6
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
Customer
Q & A

Q1: How efficient is the camphor (cytochrome P450) 5-monooxygenase enzyme system in producing (R)-(-)-1,2,3,4-tetrahydro-1-naphthol from tetralin?

A: The research paper indicates that the conversion of tetralin to this compound by the camphor (cytochrome P450) 5-monooxygenase enzyme system is highly efficient and stereospecific. [] The reaction predominantly produces the (R)-enantiomer, with a small ratio of (S)-1-tetralol to (R)-1-tetralol (approximately 0.04). [] The reaction follows Michaelis-Menten kinetics, and the calculated apparent equilibrium constant suggests the reaction is essentially irreversible under the studied conditions. [] This means the enzyme system strongly favors the formation of this compound from tetralin.

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